(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
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Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with carbon dioxide to form a carbamic acid, which is then esterified .Molecular Structure Analysis
Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2). The specific structure of this compound would depend on the R groups attached to the carbamate core .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that this compound would undergo would depend on the R groups attached to the carbamate core.Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their structure. For example, they can range from volatile liquids to crystalline solids . They are typically soluble in organic solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROABAQPZBWPX-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562406 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate | |
CAS RN |
128647-50-7 |
Source
|
Record name | Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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